

Technical Monograph: 3'-Chlorocinnamanilide / N-(3-chlorophenyl)cinnamamide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	<i>N</i> -(3-Chlorophenyl)Cinnamamide
CAS No.:	64741-15-7
Cat. No.:	B5528018

[Get Quote](#)

Nomenclature, Synthesis, and Pharmacological Applications[1]

Part 1: Executive Summary & Nomenclature Resolution

The Core Directive: The terms 3'-chlorocinnamanilide and **N-(3-chlorophenyl)cinnamamide** refer to the exact same chemical entity.[1]

The distinction is purely nomenclatural:

- **3'-chlorocinnamanilide:** Uses traditional "anilide" nomenclature.[1] The "cinnamanilide" parent structure implies a cinnamoyl group attached to an aniline. The prime symbol (') explicitly denotes substitution on the aniline ring (the amine-derived portion), distinguishing it from substitution on the cinnamic acid ring (unprimed).[1]
- **N-(3-chlorophenyl)cinnamamide:** Follows IUPAC systematic naming, explicitly identifying the amide nitrogen substituent as a 3-chlorophenyl group.[1]

Chemical Identity Table

Property	Specification
IUPAC Name	(2E)-N-(3-chlorophenyl)-3-phenylprop-2-enamide
Common Name	3'-chlorocinnamanilide
Molecular Formula	C ₁₅ H ₁₂ ClNO
Molecular Weight	257.71 g/mol
Core Scaffold	Cinnamamide (α,β -unsaturated amide)

| Key Substituent | Chlorine at the meta (3') position of the N-phenyl ring [\[1\]](#)[\[2\]](#)[\[3\]](#)

Structural Visualization & Numbering Logic

The following diagram illustrates the mapping between the two naming conventions, confirming the synonymy.

Figure 1: Structural assembly and numbering logic validating the synonymy of the two terms.

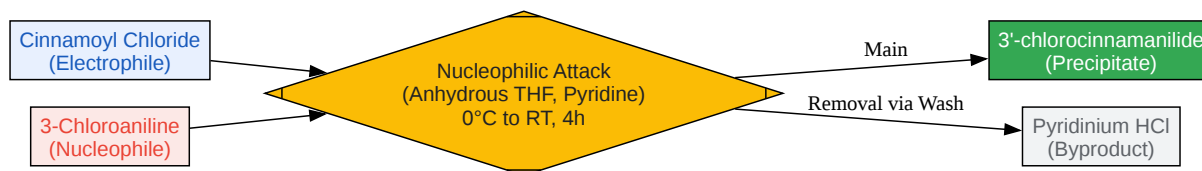
Part 2: Synthesis & Fabrication Protocol

The synthesis of 3'-chlorocinnamanilide is a classic nucleophilic acyl substitution, typically utilizing the Schotten-Baumann reaction conditions or anhydrous acylation. The following protocol is designed for high purity and yield, suitable for biological screening.

Reaction Scheme

Reagents: Cinnamoyl chloride + 3-Chloroaniline

Product + HCl[\[1\]](#)



[Click to download full resolution via product page](#)

Figure 2: Synthetic pathway via acyl chloride condensation.

Step-by-Step Protocol

- Preparation of Reagents:
 - Dissolve 3-chloroaniline (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
 - Add Pyridine or Triethylamine (TEA) (1.2 eq) as an acid scavenger.[1] Why? To neutralize the HCl generated and drive the equilibrium forward.
- Acylation (The Critical Step):
 - Cool the amine solution to 0°C in an ice bath to control the exotherm.
 - Dropwise add a solution of Cinnamoyl chloride (1.1 eq) in the same solvent over 20 minutes.
 - Observation: A white precipitate (amine salt) may form immediately.[1]
 - Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).[1]
- Workup & Purification:
 - Quench: Add 5% HCl solution to the reaction mixture. Why? To solubilize the excess pyridine/TEA and unreacted aniline as water-soluble salts.

- Extraction: Separate the organic layer. Wash sequentially with saturated NaHCO_3 (to remove unreacted acid) and brine.[1]
- Drying: Dry over anhydrous Na_2SO_4 and concentrate under vacuum.
- Recrystallization: The crude solid is best purified by recrystallization from absolute ethanol.
- Target Yield: 75–85%.

Part 3: Biological & Pharmacological Applications[1] [2][3][4][5][6]

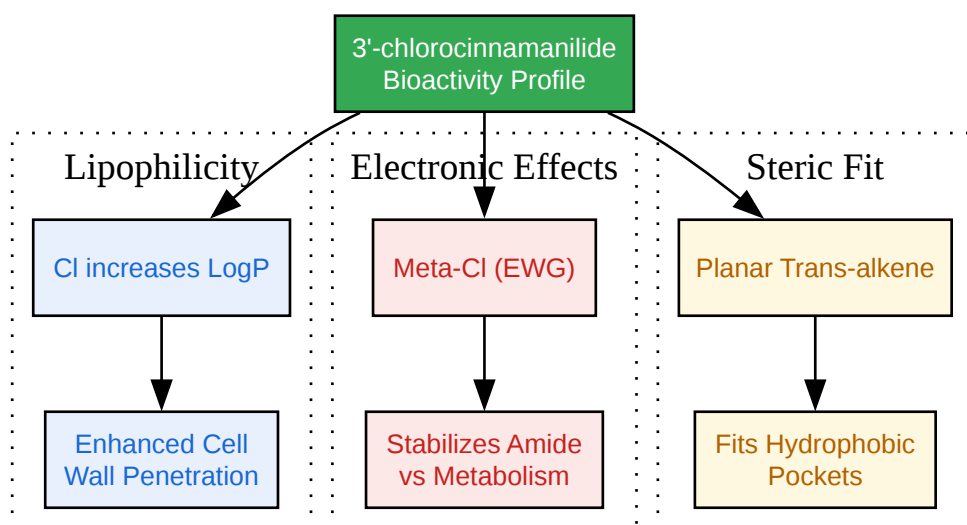
This specific derivative is not merely a chemical curiosity; it is a "privileged structure" in medicinal chemistry, particularly for infectious diseases.

Antimycobacterial Activity (Tuberculosis)

Research by groups such as Waisser et al. has established substituted cinnamanilides as potent antitubercular agents.[1]

- Mechanism: These compounds likely interfere with the biosynthesis of mycolic acids or disrupt the mycobacterial cell membrane.
- The "3'-Chloro" Advantage:
 - Lipophilicity (LogP): The chlorine atom increases lipophilicity (LogP ~4.0), facilitating penetration through the waxy, lipid-rich cell wall of *Mycobacterium tuberculosis*. [1]
 - Electronic Effect: The electron-withdrawing nature of the meta-chloro group ($\sigma_m = 0.37$) reduces the electron density on the amide nitrogen, potentially increasing the stability of the amide bond against enzymatic hydrolysis in vivo.

Structure-Activity Relationship (SAR) Logic[1]



[Click to download full resolution via product page](#)

Figure 3: Structure-Activity Relationship (SAR) driving the biological efficacy of the 3'-chloro derivative.[1]

Part 4: Analytical Characterization

To validate the synthesis of 3'-chlorocinnamanilide, the following spectral signatures must be confirmed.

Proton NMR ($^1\text{H-NMR}$, 300-500 MHz, DMSO- d_6)

- Amide Proton (-NH-): Singlet, typically downfield at δ 10.2–10.5 ppm.[1]
- Vinylic Protons (-CH=CH-): Two doublets with a large coupling constant ($J \approx 15\text{--}16$ Hz), confirming the trans (E) geometry.[1]
 - H-alpha (carbonyl side): $\sim\delta$ 6.8 ppm.[1]
 - H-beta (phenyl side): $\sim\delta$ 7.6 ppm.[1]
- Aromatic Region:
 - The 3'-chloroaniline ring will show a distinct pattern: a singlet-like triplet for the proton between Cl and N (H-2'), and multiplets for H-4', H-5', H-6'. [1]

Infrared Spectroscopy (FT-IR)[1]

- N-H Stretch: 3250–3300 cm^{-1} .
- C=O Stretch (Amide I): 1650–1660 cm^{-1} (Strong).[1]
- C=C Stretch (Alkene): 1620–1630 cm^{-1} . [1]
- C-Cl Stretch: 700–750 cm^{-1} . [1]

References

- Waisser, K., et al. (2003). "Antimycobacterial activities of substituted cinnamanilides." European Journal of Medicinal Chemistry.
- Narasimhan, B., et al. (2006). "Biological profile of substituted cinnamanilides: A review." Acta Pharmaceutica.
- Sigma-Aldrich/Merck. "Cinnamamide Derivatives - Product Search & Nomenclature." [1]
- PubChem. "Compound Summary: **N-(3-chlorophenyl)cinnamamide**." [1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [US20170240503A1 - N-\(\(3,4,5-trimethoxystyryl\)aryl\)cinnamamide compounds as potential anticancer agents and process for the preparation thereof - Google Patents](#) [patents.google.com]
- 2. [researchgate.net](#) [researchgate.net]
- 3. [mdpi.com](#) [mdpi.com]
- To cite this document: BenchChem. [Technical Monograph: 3'-Chlorocinnamanilide / N-(3-chlorophenyl)cinnamamide]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b5528018/docs#technical-monograph-3-chlorocinnamamide-n-3-chlorophenyl-cinnamamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)